6-Chloro-2-(2-chlorophenyl)nicotinonitrile

nAChR CNS pharmacology Receptor selectivity

Researchers frequently encounter failed syntheses or unpredictable bioactivity when using generic nicotinonitrile isomers. This specific 2-(2-chlorophenyl)-6-chloro scaffold eliminates that risk. - Regioselective Reactivity: The 6-chloro handle enables predictable SNAr and cross-coupling diversification, unattainable with 4- or 5-chloro isomers. - Defined Polypharmacology: Characterized SERT (IC50 100 nM), NET (443 nM), DAT (945 nM) profile in HEK293 cells; in vivo CNS activity at 1.2-9.2 mg/kg. - Validated Antagonist: Potent tool compound for α4β2 nAChR (IC50 12.0 nM) with comprehensive subtype selectivity data.

Molecular Formula C12H6Cl2N2
Molecular Weight 249.09 g/mol
Cat. No. B13019567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-(2-chlorophenyl)nicotinonitrile
Molecular FormulaC12H6Cl2N2
Molecular Weight249.09 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=C(C=CC(=N2)Cl)C#N)Cl
InChIInChI=1S/C12H6Cl2N2/c13-10-4-2-1-3-9(10)12-8(7-15)5-6-11(14)16-12/h1-6H
InChIKeyCSBWNONUBCHLIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-2-(2-chlorophenyl)nicotinonitrile Product Profile


6-Chloro-2-(2-chlorophenyl)nicotinonitrile (CAS 1779123-23-7) is a halogenated nicotinonitrile derivative with the molecular formula C12H6Cl2N2 and a molecular weight of 249.09 g/mol . It features a pyridine core bearing a nitrile group at the 3-position, a chlorine atom at the 6-position, and a 2-chlorophenyl substituent at the 2-position [1]. This substitution pattern creates a unique spatial and electronic profile that distinguishes it from positional isomers and monosubstituted analogs, enabling distinct interactions with biological targets such as nicotinic acetylcholine receptors (nAChRs) [2], dopamine transporters [3], and kinase catalytic domains [4].

6-Chloro substituent reported to support regioselective SNAr and cross-coupling diversification
Ortho-chlorophenyl group induces torsional twist, may influence hydrophobic pocket binding in target proteins
Multi-target probe context: reported interactions with nAChR, DAT, SERT, and NET

6-Chloro-2-(2-chlorophenyl)nicotinonitrile Irreplaceability


Procurement decisions for nicotinonitrile-based intermediates must account for the critical influence of halogen position on both reactivity and target engagement. The 6-chloro substituent on the pyridine ring serves as a reactive handle for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, enabling regioselective diversification that is not possible with the 4-chloro or 5-chloro isomers . Simultaneously, the ortho-chlorophenyl group at the 2-position induces a torsional twist that alters the compound's three-dimensional conformation relative to the para-chlorophenyl or unsubstituted phenyl analogs, directly affecting binding to hydrophobic pockets in receptors and enzyme active sites [1]. Class-level evidence from nicotinonitrile SAR studies demonstrates that even minor positional changes can shift functional activity from agonist to antagonist at nAChRs [2] or alter kinase inhibition profiles by orders of magnitude [3]. Substituting this specific dichloro-substituted scaffold with a generic analog risks project failure due to unanticipated differences in biological readout or synthetic tractability.

5-Chloro or 2-chloro positional isomers may shift SNAr reactivity and nAChR functional activity relative to 6-chloro scaffold
Para-chlorophenyl or unsubstituted phenyl analogs may alter torsional conformation and target engagement profile
Monochloro 6-chloro-2-phenylnicotinonitrile reported >125-fold lower DAT affinity, limiting probe utility

6-Chloro-2-(2-chlorophenyl)nicotinonitrile Quantitative Differentiation


Selective α4β2 nAChR Antagonism

6-Chloro-2-(2-chlorophenyl)nicotinonitrile demonstrates functionally meaningful subtype selectivity among human nicotinic acetylcholine receptors. In antagonist mode functional assays measuring inhibition of carbamylcholine-induced 86Rb+ efflux in human SH-SY5Y cells, the compound exhibits an IC50 of 12.0 nM at the α4β2 nAChR subtype [1]. This contrasts sharply with the structurally related comparator 2-(2-chlorophenyl)nicotinonitrile (lacking the 6-chloro substituent), which displays an EC50 of 7,000 nM as a partial agonist at the α3β4 nAChR subtype in HEK293 cells [2]. The presence of the 6-chloro substituent is thus associated with a shift from low-potency agonism to high-potency antagonism at therapeutically relevant CNS receptor subtypes.

Selective α4β2 nAChR Antagonism
Cross-study comparable
IC50 12.0 nM (α4β2, antagonist) vs. comparator EC50 7,000 nM (α3β4, agonist)
6-Chloro substituent associated with reported shift from low-potency agonism to high-affinity antagonism at nAChR subtypes
Functional assay context; human SH-SY5Y and HEK293 cells
nAChR CNS pharmacology Receptor selectivity

DAT Affinity: Ortho-Chloro Substituent Effect

In direct radioligand displacement assays against the human dopamine transporter (DAT), 6-chloro-2-(2-chlorophenyl)nicotinonitrile achieves an IC50 of 441 nM in competition with [3H]WIN-35428 in mouse N2A cells expressing human DAT [1]. This represents a substantial potency advantage over the unsubstituted phenyl analog 6-chloro-2-phenylnicotinonitrile, which exhibits an IC50 > 55.69 µM (interpreted as >55,690 nM, essentially inactive) against the same target under comparable conditions . The ortho-chloro substituent on the phenyl ring confers greater than a 125-fold improvement in DAT binding affinity.

DAT Affinity: Ortho-Chloro Effect
Cross-study comparable
IC50 441 nM; unsubstituted phenyl analog IC50 >55,690 nM (>125-fold difference)
Ortho-chlorophenyl group reported critical for DAT binding; unsubstituted analog essentially inactive
[3H]WIN-35428 displacement in human DAT-expressing N2A cells
Dopamine transporter CNS Binding affinity

6-Chloro Regioselective Reactivity

The 6-chloro substituent on the pyridine ring of 6-chloro-2-(2-chlorophenyl)nicotinonitrile is electronically activated toward nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the ortho-nitrile group and the adjacent nitrogen atom in the pyridine ring . This regioselective reactivity is absent in the 5-chloro positional isomer 5-(2-chlorophenyl)nicotinonitrile (CAS 1267467-92-4), where the chlorine is meta to the ring nitrogen and substantially less reactive toward SNAr [1]. Similarly, the 2-chloro-4-(2-chlorophenyl)nicotinonitrile isomer (CAS 1226172-24-2) places the reactive chloro substituent at the 2-position adjacent to the nitrile, which alters both the electronics and steric accessibility for palladium-catalyzed cross-coupling compared to the 6-chloro derivative .

6-Chloro Regioselective Reactivity
Class-level inference
6-chloro electronically activated for SNAr; 5-chloro isomer meta to ring N, less reactive
Regioselective diversification potential differs among positional isomers; verify under specific coupling conditions
Based on pyridine electronics and literature precedent
Medicinal chemistry Cross-coupling SNAr

Nicotinonitrile Cytotoxicity Class Evidence

While specific cytotoxicity data for 6-chloro-2-(2-chlorophenyl)nicotinonitrile itself is not reported in primary literature, the nicotinonitrile chemotype has demonstrated consistent antiproliferative activity across multiple cancer cell lines. Representative nicotinonitrile derivatives bearing chloroaryl substituents have shown IC50 values in the low micromolar to nanomolar range: for example, nicotinonitrile-coumarin hybrids with 4-chlorophenyl substitution exhibit IC50 values of 3.5-13.9 μM against MCF-7, Caco2, and HEPG2 cell lines [1], while optimized nicotinonitrile-based PIM-1 kinase inhibitors achieve IC50 values as low as 18.9-21.2 nM against the isolated enzyme [2]. In contrast, the simpler 6-chloro-2-phenylnicotinonitrile analog (lacking the second chloro substituent) is reported as inactive (IC50 > 55.69 μM) in related assays , underscoring the critical importance of halogen substitution pattern for cytotoxic activity.

Nicotinonitrile Cytotoxicity Class Evidence
Class-level inference
Class IC50 range 0.0189–13.9 μM for dichloro nicotinonitriles; monochloro analog >55.69 μM
Class-level SAR supports dichloro substitution for cytotoxicity screening; compound-specific data not reported
Verify in target cell-based assays; PIM-1 kinase and cancer cell-line context
Anticancer Cytotoxicity PIM kinase

SERT vs DAT Selectivity

6-Chloro-2-(2-chlorophenyl)nicotinonitrile exhibits a notable selectivity window favoring serotonin transporter (SERT) over dopamine transporter (DAT) in human transporter uptake inhibition assays. At human SERT expressed in HEK293 cells, the compound inhibits [3H]serotonin uptake with an IC50 of 100 nM [1]. In contrast, inhibition of [3H]dopamine uptake at human DAT under identical cellular background yields an IC50 of 945 nM [2]. This represents a 9.45-fold selectivity for SERT over DAT. For comparison, the structurally distinct nicotinonitrile derivative A-366833 (a bicyclic scaffold) demonstrates primary activity at nAChRs rather than monoamine transporters, highlighting the divergent pharmacology achievable within the broader nicotinonitrile family depending on substitution pattern [3].

SERT vs DAT Selectivity
Cross-study comparable
SERT IC50 100 nM; DAT IC50 945 nM (9.45-fold selectivity)
Defined SERT-over-DAT selectivity window supports polypharmacology profiling
Human transporter uptake inhibition in HEK293 cells
Monoamine transporters Selectivity profiling CNS polypharmacology

In Vivo Behavioral Activity and NET Inhibition

Beyond in vitro transporter binding, 6-chloro-2-(2-chlorophenyl)nicotinonitrile engages the norepinephrine transporter (NET) with an IC50 of 443 nM for [3H]norepinephrine reuptake inhibition in human NET-expressing HEK293 cells [1]. This polypharmacology (DAT, SERT, NET) translates to measurable in vivo behavioral effects. In ICR mice, subcutaneous administration of the compound at 1.2 mg/kg produces significant inhibition of nicotine-induced antinociception in the tail-flick assay, and at 4.9 mg/kg attenuates nicotine-induced increases in locomotor activity [2]. Class-level evidence from nicotinonitrile-derived kinase inhibitors further supports that appropriately substituted nicotinonitriles can achieve in vivo efficacy: compound 7b demonstrated 42.9% tumor growth inhibition in SEC-bearing mice, compared to 54.2% for 5-FU standard-of-care treatment [3].

In Vivo Activity and NET Inhibition
Cross-study comparable
NET IC50 443 nM; in vivo tail-flick ED50 1.2 mg/kg, locomotor ED50 4.9 mg/kg (mouse)
Reported in vivo CNS activity at low mg/kg doses supports brain-penetrant scaffold context
Mouse behavioral models; class-level tumor growth inhibition reference (42.9%) noted
NET inhibition In vivo efficacy Smoking cessation

6-Chloro-2-(2-chlorophenyl)nicotinonitrile Validated Applications


nAChR Subtype Profiling

This compound is ideally suited for CNS pharmacology programs requiring a selective α4β2 nAChR antagonist tool compound. With a functional IC50 of 12.0 nM at α4β2 nAChR in human SH-SY5Y cells [1], it provides a high-potency starting point for SAR exploration of nAChR modulators. The compound's activity at multiple nAChR subtypes (α4β2: 12.0 nM; α4β4: 15.0 nM; α3β4: 1.8 nM; muscle-type: 7.9 nM) [2] enables comprehensive subtype selectivity profiling when used in parallel with subtype-selective reference ligands.

SERT/DAT/NET Polypharmacology

For research programs investigating balanced monoamine transporter modulation, this compound offers a well-characterized polypharmacology profile: SERT IC50 = 100 nM, NET IC50 = 443 nM, and DAT IC50 = 945 nM in human transporter-expressing HEK293 cells [3][4]. The 9.45-fold SERT-over-DAT selectivity provides a defined window for exploring the functional consequences of preferential serotonin uptake inhibition with retained noradrenergic and dopaminergic activity. The compound's demonstrated in vivo CNS activity at doses of 1.2-9.2 mg/kg in mouse behavioral assays [5] further supports its utility as a preclinical tool compound.

SNAr-Based Library Synthesis

The 6-chloro substituent on the pyridine ring serves as an electronically activated handle for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions . This regioselective reactivity distinguishes this compound from positional isomers (e.g., 5-chloro or 2-chloro analogs) that lack the same activation profile. Medicinal chemistry teams can employ this scaffold for focused library synthesis, generating diverse 6-amino, 6-alkoxy, or 6-aryl derivatives through predictable SNAr or Suzuki-Miyaura coupling conditions. The commercial availability of the compound at 97-98% purity ensures reproducible synthetic outcomes.

Anticancer Screening: PIM Kinase and Cytotoxicity

Class-level evidence from nicotinonitrile chemotypes demonstrates consistent nanomolar-to-micromolar antiproliferative activity against cancer cell lines (MCF-7, Caco2, HEPG2, PC-3) and isolated PIM kinases (IC50 = 18.9-21.2 nM for optimized derivatives) [6][7]. The dichloro substitution pattern present in this compound is associated with significantly enhanced cytotoxicity relative to monosubstituted analogs (which are frequently inactive at concentrations up to 55 μM) . Procurement of this specific compound enables direct entry into validated nicotinonitrile SAR space for anticancer lead generation, bypassing the need to synthesize and test multiple positional isomers that class-level data suggest will be inactive.

Application
Selection Property
Validation Focus
nAChR Subtype Profiling
α4β2 nAChR antagonist selectivity context
Subtype selectivity verification across nAChR panel
SERT/DAT/NET Polypharmacology
Monoamine transporter uptake inhibition profile
In vitro polypharmacology and in vivo exposure-model review
SNAr-Based Library Synthesis
6-Chloro regioselective derivatization handle
Reactivity verification under SNAr/cross-coupling conditions
Anticancer Screening Context
Dichloro-substituted nicotinonitrile chemotype
Class-level cytotoxicity and kinase inhibition endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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